molecular formula C18H12F3N5O3 B2646381 N-(2,5-difluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052606-25-3

N-(2,5-difluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2646381
CAS No.: 1052606-25-3
M. Wt: 403.321
InChI Key: GBJJQEJONKDELP-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide (CAS Number: 1052606-25-3) is a complex synthetic compound with a molecular formula of C18H12F3N5O3 and a molecular weight of 403.09 g/mol . This reagent features a pyrrolo[3,4-d][1,2,3]triazole-dione core, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The structure is substituted with fluorinated aryl groups, including a 2,5-difluorophenylacetamide moiety and a 4-fluorophenyl ring, which are commonly employed to fine-tune the molecule's physicochemical properties and biological activity . Compounds based on the pyrrolo[3,4-d][1,2,3]triazole scaffold are investigated for their potential in various scientific research applications. Although specific studies on this exact molecule are limited, related analogues have been reported to exhibit a range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . The presence of the triazole ring system, known for its ability to participate in hydrogen bonding and dipole-dipole interactions, makes this class of compounds valuable for developing enzyme inhibitors and probing protein-ligand interactions. Researchers can utilize this high-purity chemical as a key intermediate for synthesizing more complex derivatives or as a standard in analytical and bioactivity screening studies to explore new therapeutic avenues. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in vitro (outside of living organisms) applications. It is not classified as a drug or medicine and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-7-10(20)3-6-12(13)21/h1-7,15-16H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJQEJONKDELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions, such as heating with a catalyst.

    Introduction of Fluorophenyl Groups: This step may involve nucleophilic substitution reactions where fluorophenyl groups are introduced into the core structure.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Key Structural Features

  • Difluorophenyl group : Enhances lipophilicity and biological activity.
  • Pyrrolo[3,4-d][1,2,3]triazole : A heterocyclic structure known for various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrolo-triazoles exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that certain derivatives show effectiveness against a range of bacterial and fungal strains. The fluorinated components contribute to enhanced bioactivity and stability against metabolic degradation.

Enzyme Inhibition

Research has indicated that N-(2,5-difluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide may act as an inhibitor for various enzymes involved in disease pathways. This includes potential inhibition of kinases and phosphodiesterases which are critical in cancer and inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of pyrrolo-triazole derivatives. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and A549) .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity published in Antibiotics, derivatives were tested against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Study 3: Mechanistic Insights

A mechanistic study published in Bioorganic Chemistry explored the interaction of this compound with specific target enzymes. The findings suggested that the compound binds effectively to the active site of target enzymes through hydrogen bonding and hydrophobic interactions .

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Electronic Properties

The principle of isovalency (similar valence electrons but differing geometries) applies to comparisons with analogs. Below is a structural and functional analysis:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Core Structure Key Substituents Potential Applications
Target Compound Pyrrolo-triazol-dione 2,5-difluorophenyl, 4-fluorophenyl Undetermined (hypothetical pharmaceutical)
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo-pyrimidinone 4-fluorophenyl, phenyl, methyl Likely pharmaceutical (kinase inhibition?)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide) Triazolo-pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole-carbothioamide 4-fluorophenyl, methylphenyl triazol Research chemical (crystallography study)

Functional Group Analysis

  • Fluorophenyl Groups : Present in all compounds, enhancing lipophilicity and resistance to oxidative metabolism. The position of fluorine (e.g., 2,5-difluoro vs. 4-fluoro) affects electronic distribution and steric interactions .
  • Acetamide Linkage: Shared with the target compound and the pyrazolo-pyrimidinone analog , this group facilitates hydrogen bonding, critical for target binding.
  • Triazole/Triazolyl Moieties : The target’s triazol ring contributes to rigidity, while flumetsulam’s triazolo-pyrimidine core is essential for herbicidal activity .

Electronic and Geometric Differences

  • The target’s pyrrolo-triazol-dione core differs from flumetsulam’s triazolo-pyrimidine , leading to distinct electronic profiles. The dione groups in the target may increase polarity compared to flumetsulam’s sulfonamide .

Research Findings and Hypotheses

Metabolic Stability: Fluorine substitution in all compounds suggests improved metabolic stability over non-fluorinated analogs .

Binding Interactions: The acetamide group in the target and pyrazolo-pyrimidinone compound may engage in similar hydrogen-bonding interactions, though the target’s dione groups could offer additional binding sites.

Biological Activity : Flumetsulam’s herbicidal activity contrasts with the target’s undefined application, highlighting how core structure dictates function despite shared substituents.

Limitations and Recommendations

  • Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the evidence.
  • Future Work : Experimental studies (e.g., X-ray crystallography via SHELX , cytotoxicity assays ) are needed to validate electronic and bioactivity comparisons.

Biological Activity

N-(2,5-difluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a difluorophenyl group and a pyrrolo[3,4-d][1,2,3]triazole moiety. The presence of fluorine atoms in the structure can enhance lipophilicity and influence biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC19H15F2N5O2
Molecular Weight373.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the pyrrolo[3,4-d][1,2,3]triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. Specifically:

  • In Vitro Studies : Compounds analogous to this compound have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells . This suggests potent growth inhibition mechanisms likely involving apoptosis induction.

The exact mechanism of action for this compound remains under investigation; however, several pathways have been proposed based on related compounds:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis by acting as inhibitors of key enzymes involved in DNA replication.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Fluorinated Pyrroles : A study evaluating fluorinated pyrrole derivatives indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of fluorine substitution in enhancing biological activity .
  • Synthesis and Evaluation : Another research effort focused on synthesizing similar pyrrolo[3,4-d][1,2,3]triazole derivatives and assessing their biological activity against human cancer cell lines. The findings suggested that structural modifications could lead to improved potency and selectivity towards cancer cells .

Q & A

Q. Why do solubility predictions (e.g., SwissADME) conflict with experimental measurements?

  • Methodological Answer :
  • Validate experimentally via shake-flask method in PBS (pH 7.4) and DMSO.
  • Adjust for aggregation using dynamic light scattering (DLS) to detect nanoparticles .

Methodological Tables

Table 1 : Key synthetic parameters for optimizing yield

StepOptimal ConditionsYield ImprovementReference
CyclizationDMF, 80°C, 12h65% → 78%
Acetamide CouplingHATU, DIPEA, RT50% → 85%

Table 2 : Comparative biological activity of halogen-substituted analogs

SubstituentIC₅₀ (EGFR, nM)logPSolubility (µM)
2,5-F12 ± 1.52.845
3-Cl8 ± 0.93.228

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